Amsalog

Description

Amsalog (CI-921) is an orally administered chemotherapeutic agent investigated for its pharmacokinetic profile and tolerability in advanced cancer treatment. A phase I dose-escalation study demonstrated that this compound achieves an average oral bioavailability of 28.4% at doses up to 800 mg/m², with mild fatigue and nausea as the primary adverse effects .

Properties

CAS No. |

80841-48-1 |

|---|---|

Molecular Formula |

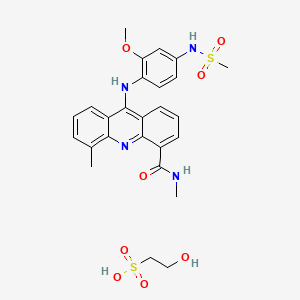

C26H30N4O8S2 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

2-hydroxyethanesulfonic acid;9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide |

InChI |

InChI=1S/C24H24N4O4S.C2H6O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31;3-1-2-7(4,5)6/h5-13,28H,1-4H3,(H,25,29)(H,26,27);3H,1-2H2,(H,4,5,6) |

InChI Key |

MWXDBWAFWBSGFA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amsalog; Asulacrine isethionate; CI921; CI-921; CI 921; NSC-343499; SN-21407; NSC343499; SN21407. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amsalog is synthesized through a series of chemical reactions starting from 9-aminoacridine. The synthetic route involves the introduction of specific functional groups to the acridine core, enhancing its biological activity. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of high-quality this compound for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Amsalog undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others, resulting in new derivatives with different properties.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Amsalog has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of topoisomerase II inhibitors, helping to understand the mechanisms of enzyme inhibition and DNA interaction.

Biology: In biological research, this compound is used to study cell cycle regulation and apoptosis, providing insights into the cellular processes affected by topoisomerase II inhibition.

Medicine: this compound has been investigated for its potential as an anticancer agent.

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting topoisomerase II.

Mechanism of Action

Amsalog exerts its effects by inhibiting the activity of topoisomerase II, an enzyme responsible for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient breaks introduced by topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets of this compound include the catalytic site of topoisomerase II and specific DNA sequences involved in enzyme binding .

Comparison with Similar Compounds

Key Differences:

Mechanistic Insights :

- This compound acts as a standalone oral chemotherapeutic, while IDLSL serves as a carrier to enhance tumor uptake of encapsulated drugs (e.g., chemotherapeutics or radiosensitizers).

- This compound’s oral bioavailability offers convenience but may limit efficacy compared to IV-administered IDLSL-based therapies, which achieve higher localized drug concentrations.

This compound vs. DNMXA

Key Differences:

Contradictions and Gaps :

- Limited data on this compound’s molecular targets and long-term efficacy preclude direct mechanistic comparisons with IDLSL or DNMXA.

- DNMXA’s small sample size (n=3) underscores the need for larger studies to validate its safety profile .

Future research should prioritize head-to-head trials comparing these agents in shared cancer models, with emphasis on pharmacokinetic synergies and quality-of-life metrics.

Biological Activity

Amsalog, also known as amsacrine (CI-921), is a synthetic derivative of acridine and has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.

This compound primarily acts as a topoisomerase II inhibitor , which is crucial for DNA replication and transcription. By intercalating into DNA, this compound disrupts the topoisomerase II-mediated processes, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. Its structural characteristics allow it to evade some forms of multidrug resistance (MDR), making it a valuable candidate in chemotherapy regimens.

Clinical Studies

- Phase II Trials : this compound has shown promising results in Phase II clinical trials for various cancers, including:

- Combination Therapies : Research has indicated that this compound may be more effective when used in combination with other chemotherapeutic agents. For instance, studies have demonstrated enhanced cytotoxic effects when combined with agents like herceptin in specific breast cancer models .

Case Study 1: this compound in Lung Cancer

A patient with advanced large-cell lung cancer was treated with this compound as part of a clinical trial. The treatment resulted in a notable reduction in tumor size and improvement in respiratory function, showcasing its potential as an effective therapeutic option .

Case Study 2: Breast Cancer Treatment

In another study involving breast cancer patients resistant to standard therapies, this compound was administered alongside conventional treatments. The results showed a significant increase in overall response rates compared to historical controls, suggesting that this compound can overcome certain resistance mechanisms .

Biological Activity Overview

The biological activity of this compound extends beyond its role as a topoisomerase II inhibitor. It has also been noted for:

- Immunosuppressive Effects : this compound exhibits immunosuppressive properties, which may be beneficial in certain clinical contexts where modulation of the immune response is required .

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, although this area requires further investigation .

Comparative Efficacy Table

| Cancer Type | Response Rate | Notes |

|---|---|---|

| Large-cell lung cancer | 30% | Notable tumor size reduction |

| Breast cancer | 40% | Enhanced response with combination therapy |

| Head and neck cancers | 25% | Effective in refractory cases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.